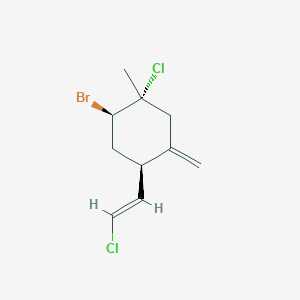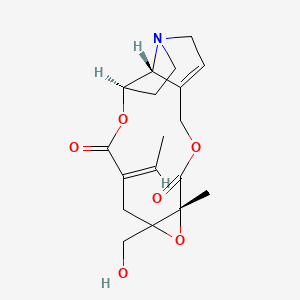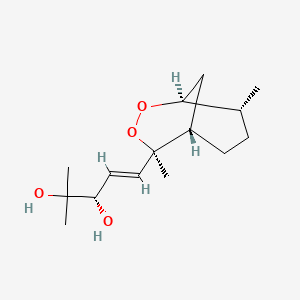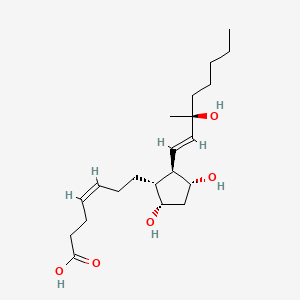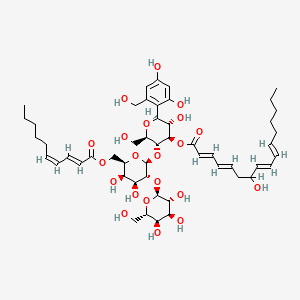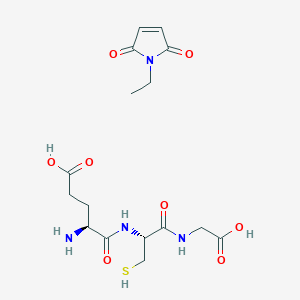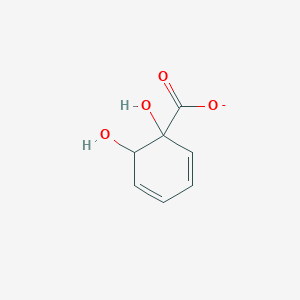
1,6-Dihydroxycyclohexa-2,4-dienecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-dihydroxycyclohexa-2,4-dienecarboxylate is a cyclohexadienecarboxylate. It is a conjugate base of a 1,6-dihydroxycyclohexa-2,4-dienecarboxylic acid.
Scientific Research Applications
Biogenetic Precursor in Anticancer Agents
This compound serves as a precursor in the synthesis of clinically significant anticancer agents. For instance, it has been used in the conversion of enzymatically derived compounds into those embodying the framework of the alkaloid vindoline, a precursor to anticancer agents like vinblastine and vincristine (White & Banwell, 2016).
Synthesis of Hydroxyshikimic Acid and Derivatives
The compound has been utilized in the synthesis of 6β-hydroxyshikimic acid and its derivatives, showcasing its role in the development of various chemical compounds (Blacker et al., 1995).
Production of Transdihydroxycyclohexadiene Carboxylates
It has been used in microbial engineering for the production of trans-configured homochiral diols, indicating its significance in biotechnological applications (Müller et al., 1996).
Microbial Dihydroxylation of Benzoic Acid
This compound is crucial in the microbial dihydroxylation of benzoic acid, leading to the creation of various highly functionalized and enantiomerically pure derivatives (Myers et al., 2001).
Role in Organic Synthesis
Its derivatives play a significant role in organic synthesis, including various transformations and reactions (Hintermann & Suzuki, 2008). Additionally, it has been used in the synthesis of a wide range of highly functionalized compounds, reflecting its versatility in organic chemistry (Shaabani et al., 2009).
properties
Product Name |
1,6-Dihydroxycyclohexa-2,4-dienecarboxylate |
|---|---|
Molecular Formula |
C7H7O4- |
Molecular Weight |
155.13 g/mol |
IUPAC Name |
1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C7H8O4/c8-5-3-1-2-4-7(5,11)6(9)10/h1-5,8,11H,(H,9,10)/p-1 |
InChI Key |
PUCYIVFXTPWJDD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(C(C=C1)(C(=O)[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



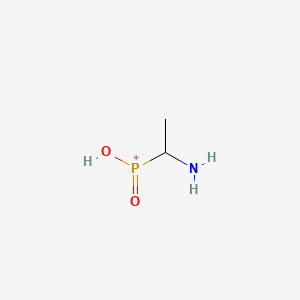
![[11C]Phno](/img/structure/B1236458.png)
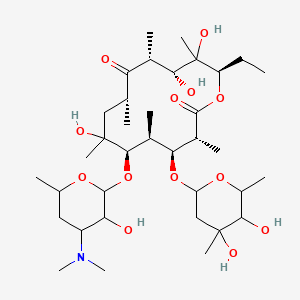
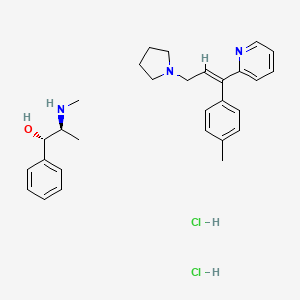
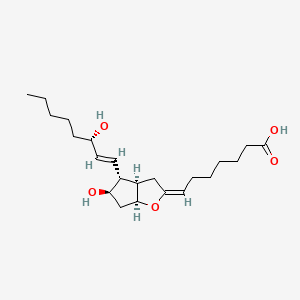
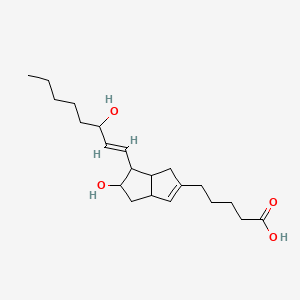
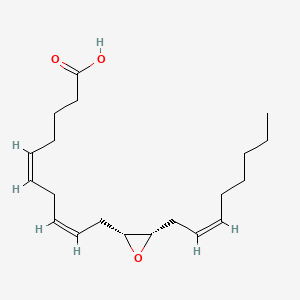
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R)-3,12-dihydroxy-17-[(E,2S)-2-hydroxy-6-methyloct-5-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1236468.png)
